

# Application Note: N-[4-(2-Bromoacetyl)Phenyl]Acetamide for Cysteine-Reactive Chemoproteomics

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## Compound of Interest

Compound Name: *N*-[4-(2-Bromoacetyl)Phenyl]Acetamide

Cat. No.: B1281248

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The study of protein function and drug-protein interactions is fundamental to biomedical research and drug discovery. Cysteine residues, with their nucleophilic thiol groups, play critical roles in protein structure, catalysis, and redox signaling.<sup>[1]</sup> The unique reactivity of these residues makes them attractive targets for covalent ligands and chemical probes.<sup>[1][2]</sup> Chemical proteomics workflows that utilize cysteine-reactive probes have become powerful tools for identifying the targets of covalent drugs, mapping functional cysteine residues, and understanding their roles in cellular processes.<sup>[3][4]</sup>

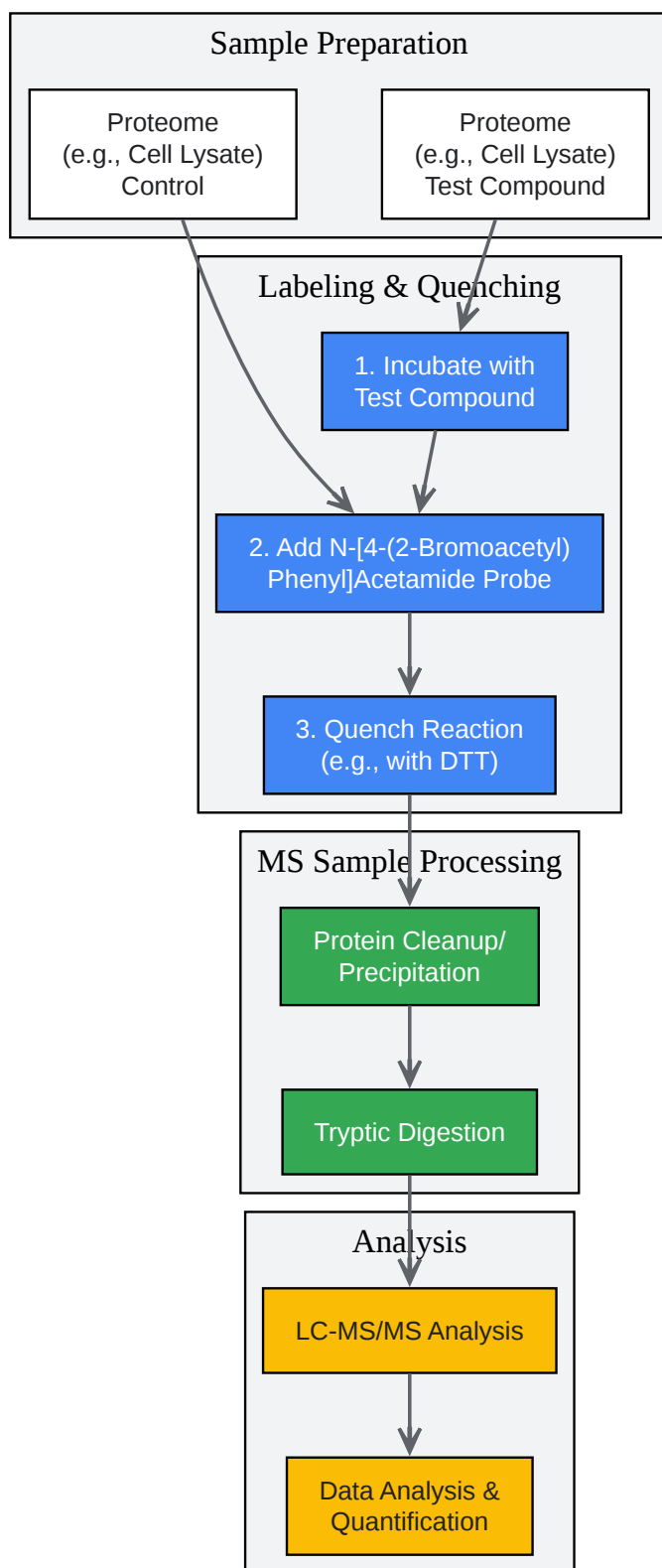
**N-[4-(2-Bromoacetyl)Phenyl]Acetamide** is an electrophilic chemical probe designed for the covalent modification of nucleophilic amino acid residues, primarily cysteines. The bromoacetyl group is a reactive moiety that readily alkylates the thiol side chain of cysteine under physiological conditions. This application note describes the use of **N-[4-(2-Bromoacetyl)Phenyl]Acetamide** in mass spectrometry (MS)-based quantitative proteomics, particularly for competitive profiling and target identification of novel covalent inhibitors.

## Principle of a Competitive Chemoproteomic Experiment

Competitive proteomic profiling is a key application for **N-[4-(2-Bromoacetyl)Phenyl]Acetamide**.<sup>[4]</sup> This method identifies the protein targets of a covalent small molecule (inhibitor) by measuring its ability to prevent labeling by the probe. The workflow involves treating a complex proteome (e.g., a cell lysate) with the inhibitor of interest, followed by labeling the remaining accessible cysteines with **N-[4-(2-Bromoacetyl)Phenyl]Acetamide**. A reduction in probe labeling at a specific cysteine site in the presence of the inhibitor indicates a direct binding interaction. Subsequent protein digestion and LC-MS/MS analysis allow for the identification of the modified peptide and the precise quantification of the change in labeling, thereby revealing the inhibitor's targets.<sup>[5]</sup>

## Visualization of Key Processes

The following diagrams illustrate the chemical reaction mechanism and a typical experimental workflow.



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- To cite this document: BenchChem. [Application Note: N-[4-(2-Bromoacetyl)Phenyl]Acetamide for Cysteine-Reactive Chemoproteomics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281248#n-4-2-bromoacetyl-phenyl-acetamide-use-in-mass-spectrometry-workflows]

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